6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC20190793
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 6-imino-11-methyl-2-oxo-7-propan-2-yl-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C19H21N5O2/c1-5-8-21-18(25)13-10-14-17(24(11(2)3)15(13)20)22-16-12(4)7-6-9-23(16)19(14)26/h5-7,9-11,20H,1,8H2,2-4H3,(H,21,25) |
| Standard InChI Key | BMLJEFWJCVLDIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCC=C |
Introduction
The compound 6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its structure features a triazatricyclic core with multiple functional groups that contribute to its chemical reactivity and biological activity.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C19H23N5O2 |
| Molecular Weight | 353.42 g/mol |
| Core Structure | Triazatricyclic fused system |
| Functional Groups | Imino (-C=NH), oxo (-C=O), alkyl (methyl and isopropyl), allyl (-CH=CH2) |
| Key Features | Aromaticity in the fused rings; hydrogen bond donors and acceptors |
The compound contains a rigid framework with a triazatricyclic core that provides structural stability and potential for interaction with biological targets.
Synthesis Pathway
Although specific synthesis details for this compound are not provided in the search results, similar triazatricyclic compounds are typically synthesized through:
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Cyclization Reactions: Formation of the tricyclic core via condensation of appropriate precursors such as aminoguanidines or hydrazones.
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Functional Group Modifications: Introduction of substituents like methyl, isopropyl, and allyl groups through alkylation or acylation reactions.
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Purification: Techniques like recrystallization or chromatography to isolate the pure compound.
Biological Activity
Compounds with similar triazatricyclic frameworks have demonstrated diverse biological activities:
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Anticancer Properties: The structural rigidity and electron distribution in the fused rings allow for interaction with DNA or enzymes critical to cell division.
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Anti-inflammatory Activity: The presence of imino and oxo groups may facilitate binding to enzymes like COX or LOX.
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Antimicrobial Effects: Heterocyclic systems often disrupt bacterial protein synthesis or membrane integrity.
Further experimental studies are required to confirm these activities for this specific compound.
Analytical Data
| Technique | Expected Observations |
|---|---|
| NMR Spectroscopy | Signals for aromatic protons (~7–9 ppm), methyl (~0.9 ppm), and allyl (~5–6 ppm) groups |
| Mass Spectrometry | Molecular ion peak at m/z = 353 (corresponding to molecular weight) |
| IR Spectroscopy | Peaks for C=O (~1700 cm), C=N (~1600 cm), and N-H stretching (~3200 cm) |
These data provide confirmation of the compound's structure and functional groups.
Potential Applications
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Drug Development:
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The compound's heterocyclic nature makes it a candidate for anticancer or antimicrobial drug design.
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Functional groups allow for further derivatization to enhance pharmacological properties.
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Material Science:
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The rigid tricyclic structure could be explored in designing organic semiconductors or catalysts.
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Biological Probes:
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With proper labeling, it could serve as a probe to study enzyme interactions or receptor binding.
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Challenges and Future Directions
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Synthesis Optimization:
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Developing cost-effective and scalable methods for synthesizing this complex molecule.
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Biological Testing:
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Conducting in vitro and in vivo studies to establish its pharmacokinetics and pharmacodynamics.
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Derivatization:
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Modifying the structure to improve solubility, stability, or target specificity.
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